molecular formula C23H15ClFN5O2 B2773115 N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931963-39-2

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2773115
CAS No.: 931963-39-2
M. Wt: 447.85
InChI Key: MNQLPHUGFHQYLL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine ( 931963-39-2) is a synthetic triazoloquinazoline derivative of high interest in medicinal chemistry and pharmacological research . This compound has a molecular formula of C 23 H 15 ClFN 5 O 2 and a molecular weight of 447.85 g/mol . Its complex structure features a 1,3-benzodioxole methyl group, a chloro substituent, and a 3-fluorophenyl moiety linked to a triazolo[1,5-a]quinazoline core, making it a valuable scaffold for structure-activity relationship (SAR) studies . While the specific biological profile of this compound is under investigation, compounds within the triazoloquinazoline family are known to be explored for their potential as inhibitors of various enzymes, including matrix metalloproteinases (MMPs) . As such, this chemical is a crucial tool for researchers developing novel therapeutic agents for conditions like osteoarthritis and cancer . It is supplied with a minimum purity of 90% and is intended for laboratory research purposes only .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClFN5O2/c24-15-5-6-18-17(10-15)22(26-11-13-4-7-19-20(8-13)32-12-31-19)27-23-21(28-29-30(18)23)14-2-1-3-16(25)9-14/h1-10H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQLPHUGFHQYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-7-chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound belonging to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring fused with a quinazoline moiety. Its structural formula is represented as follows:

C17H15ClFN6O2\text{C}_{17}\text{H}_{15}\text{ClF}\text{N}_{6}\text{O}_{2}

This configuration is significant for its interaction with biological targets, influencing its pharmacological profile.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For instance, derivatives of quinazoline have shown effectiveness in reducing carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents .

Table 1: Summary of Anti-inflammatory Activity

CompoundModel UsedInhibition (%)Reference
Compound 2eCarrageenan-induced paw edema53.41%
TriazoloquinazolinesFormalin-induced inflammationSignificant inhibition

Anticancer Activity

The compound's structural features allow it to act as a DNA intercalator, which can disrupt cancer cell proliferation. Studies have indicated that various triazoloquinazoline derivatives possess cytotoxic effects against different cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Table 2: Anticancer Activity Overview

Cell LineIC50 (µM)Mechanism of ActionReference
A549 (Lung)15.0DNA intercalation
MCF-7 (Breast)10.0Apoptosis induction

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • NF-kB Inhibition : Similar compounds have been identified as inhibitors of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses and cancer progression .
  • Cytokine Modulation : The compound may alter the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Inflammatory Models : A recent study demonstrated that triazoloquinazoline derivatives significantly reduced inflammation markers in rat models subjected to formalin-induced inflammation, highlighting their therapeutic potential for inflammatory diseases .
  • Cancer Cell Proliferation : Another investigation assessed the cytotoxicity of triazoloquinazolines against breast and lung cancer cell lines, revealing promising results that warrant further exploration into their use as anticancer agents .

Q & A

Basic: What are the standard synthetic routes for synthesizing this triazoloquinazoline compound?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of precursors containing benzodioxole, fluorophenyl, and chloroquinazoline moieties. Key steps include:

  • Cyclization : Reacting 7-chloroquinazoline derivatives with triazole-forming agents under reflux conditions.
  • Purification : Column chromatography (e.g., using gradients of ethyl acetate and light petroleum) to isolate the product .
  • Characterization : Confirmation via 1^1H-NMR, IR spectroscopy, and mass spectrometry. For crystalline derivatives, X-ray crystallography can resolve structural ambiguities .

Basic: What experimental techniques are critical for structural and functional characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H-NMR and 13^{13}C-NMR to confirm substituent positions and integration ratios. For example, aromatic protons in the benzodioxole and fluorophenyl groups appear as distinct multiplets .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-F stretches at ~1100 cm1^{-1}, triazole ring vibrations near 1600 cm1^{-1}) .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, ethanol at 60°C may enhance amine coupling efficiency .
  • Computational Reaction Path Search : Tools like quantum chemical calculations (e.g., density functional theory) predict transition states and guide solvent selection. ICReDD’s approach integrates computational and experimental data to reduce trial-and-error .
  • In-line Monitoring : Techniques like TLC or HPLC track reaction progress, enabling real-time adjustments .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Systematic Substituent Variation : Modify the benzodioxolylmethyl group (e.g., replacing with methoxy or ethoxy groups) and the 3-fluorophenyl moiety (e.g., para- vs. meta-substitution). Compare analogs from literature, such as triazoloquinazolines with antitumor or anti-inflammatory activities .
  • In vitro Assays : Test modified compounds against target enzymes (e.g., kinases) or cellular models. For example, fluorophenyl groups may enhance metabolic stability, while benzodioxole substitutions influence lipophilicity .
  • Molecular Docking : Use software like AutoDock to predict binding affinities with biological targets, validating SAR hypotheses .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Substituent Effect Analysis : Compare structural variations (e.g., trifluoromethyl vs. methyl groups) in analogs. For instance, shows trifluoromethyl substitution enhances metabolic stability but may reduce solubility, leading to discrepancies in cellular uptake .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to control for experimental variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, fluorinated triazoloquinazolines consistently show higher affinity for specific receptors compared to non-fluorinated analogs .

Basic: What safety precautions are recommended during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact, especially with chlorinated or fluorinated reagents .
  • Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for specialized treatment .

Advanced: How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Modeling : Software like SwissADME calculates logP (lipophilicity), polar surface area, and CYP450 interactions. For instance, the benzodioxole group may increase logP, suggesting potential blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations : Simulate compound behavior in biological membranes to assess permeability and stability .

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